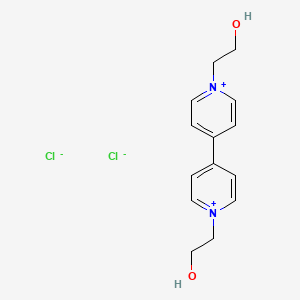
1,1'-Bis(2-hydroxyethyl)-4,4'-bipyridin-1-ium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound with the molecular formula C14H18N2O2 It is a derivative of bipyridine, a class of compounds known for their ability to form stable complexes with metal ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with ethylene oxide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{4,4’-Bipyridine} + 2 \text{Ethylene oxide} \rightarrow \text{1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dichloride} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学研究应用
1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dichloride involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biological and chemical processes. The specific pathways involved depend on the nature of the metal ion and the context of the application.
相似化合物的比较
Similar Compounds
4,4’-Bipyridine: The parent compound, which lacks the hydroxyethyl groups.
1,1’-Bis(2-hydroxyethyl)-2,2’-bipyridin-1-ium dichloride: A similar compound with hydroxyethyl groups at different positions.
Uniqueness
1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dichloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over metal-ligand interactions.
属性
CAS 编号 |
3708-22-3 |
|---|---|
分子式 |
C14H18Cl2N2O2 |
分子量 |
317.2 g/mol |
IUPAC 名称 |
2-[4-[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethanol;dichloride |
InChI |
InChI=1S/C14H18N2O2.2ClH/c17-11-9-15-5-1-13(2-6-15)14-3-7-16(8-4-14)10-12-18;;/h1-8,17-18H,9-12H2;2*1H/q+2;;/p-2 |
InChI 键 |
UREYLOZKXYCKPY-UHFFFAOYSA-L |
规范 SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCO)CCO.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14140399.png)
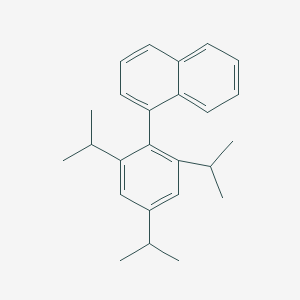
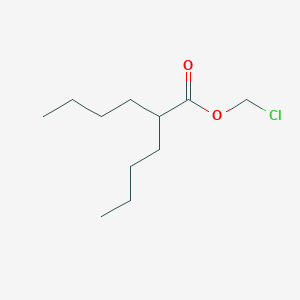
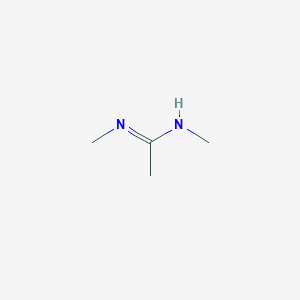
![{4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B14140422.png)

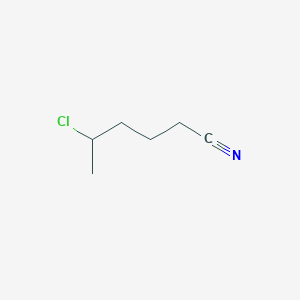
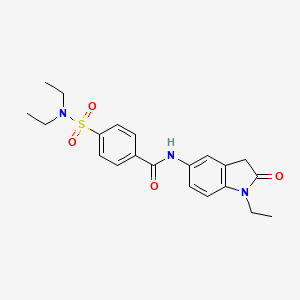

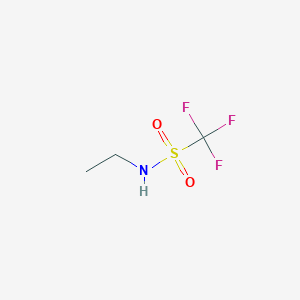
![2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene](/img/structure/B14140468.png)
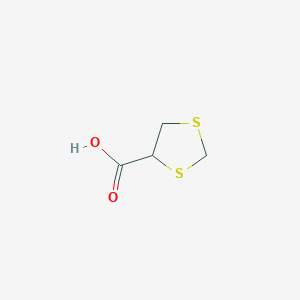
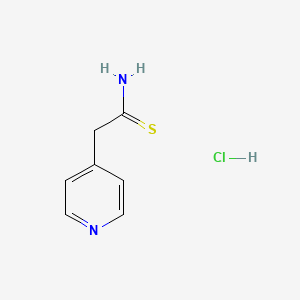
![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B14140491.png)
